molecular formula C17H17D3O6 B602676 Mycophenolic acid D3 CAS No. 1185242-90-3

Mycophenolic acid D3

Cat. No. B602676
CAS RN: 1185242-90-3
M. Wt: 323.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Mycophenolic acid D3 is a derivative of Mycophenolic acid . Mycophenolic acid is a compound that reduces GTP level and impacts transcription elongation of RNA polymerase II (RNAP II), promotes proximal site use and reverses the effect of cordyceps on selective polyadenylation . It is an antibiotic produced by Penicillium brevi-compactum, P. Stoloniferum and related spp . By inhibiting the activity of inosine monophosphate dehydrogenase (IMPDH), Mycophenolic acid prevents the production of guanosine monophosphate (GMP), thus inhibiting the creation of proteins .


Synthesis Analysis

Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .


Molecular Structure Analysis

The molecular formula of Mycophenolic acid D3 is C17H20O6 . Its average mass is 320.337 Da and its mono-isotopic mass is 320.125977 Da .


Chemical Reactions Analysis

Mycophenolic acid D3 is used as an internal standard for the quantification of Mycophenolate by GC- or LC-mass spectrometry . It is an immunosuppressant agent and has potent anti-proliferative activity .


Physical And Chemical Properties Analysis

Mycophenolic acid D3 is a white solid . Its density is 1.3±0.1 g/cm3, boiling point is 611.6±55.0 °C at 760 mmHg, and vapour pressure is 0.0±1.8 mmHg at 25°C . Its molar refractivity is 83.1±0.3 cm3, and its molar volume is 248.2±3.0 cm3 .

Scientific Research Applications

Therapeutic Drug Monitoring

Mycophenolic Acid-d3 is used as an internal standard for the quantification of mycophenolic acid levels in whole blood or plasma by LC-MS/MS . This is crucial for therapeutic drug monitoring, ensuring that patients remain within the drug’s therapeutic range .

Immunosuppressive Therapy

Mycophenolic Acid-d3 is the active metabolite of the prodrug mycophenolate mofetil . It is commonly used in immunosuppressive therapies, particularly after renal transplant .

Dynamic Monitoring of Intracellular Therapy

In the field of pharmaceutics, Mycophenolic Acid-d3 is used in dynamic monitoring of intracellular tacrolimus and mycophenolic acid therapy in renal transplant recipients . This involves the use of liquid chromatography tandem mass spectrometry (LC-MS/MS) to quantify tacrolimus and mycophenolic acid concentrations in peripheral blood mononuclear cells .

Influenza A Virus Inhibition

A marine-derived compound, Mycophenolic Acid Methyl Ester (MAE), has shown anti-Influenza A virus (IAV) activity both in vitro and in vivo . The compound inhibits the replication of different influenza A virus strains with low cytotoxicity .

Activation of Cellular Pathways

Mycophenolic Acid-d3 may inhibit viral replication by activating the cellular Akt-mTOR-S6K pathway . This pathway is crucial for cell growth and proliferation.

Treatment of Viral Pneumonia

Oral treatment with Mycophenolic Acid-d3 can significantly ameliorate pneumonia symptoms, reduce pulmonary viral titers, and improve the survival rate of mice . This effect was found to be superior to the effect of oseltamivir .

Mechanism of Action

Target of Action

Mycophenolic Acid-d3 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

Mycophenolic Acid-d3 acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, the compound effectively reduces the production of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are vital components of the immune response .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic Acid-d3 disrupts the de novo purine synthesis pathway . This pathway is critical for the synthesis of guanine nucleotides. The downstream effects include reduced availability of guanine nucleotides, leading to impaired DNA and RNA synthesis, and consequently, reduced lymphocyte proliferation .

Pharmacokinetics

Mycophenolic Acid-d3, being a deuterated form of Mycophenolic Acid, is used primarily for pharmacokinetic studies. The compound exhibits similar absorption, distribution, metabolism, and excretion (ADME) properties to Mycophenolic Acid. It is well-absorbed orally, with a bioavailability of approximately 94% for its prodrug form, mycophenolate mofetil . The compound is extensively metabolized in the liver and excreted primarily through urine .

Result of Action

The molecular and cellular effects of Mycophenolic Acid-d3 include a significant reduction in the proliferation of T and B lymphocytes. This results in immunosuppression , making the compound effective in preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the efficacy and stability of Mycophenolic Acid-d3. For instance, the compound’s stability can be affected by extreme pH levels, and its interaction with other immunosuppressive drugs can either potentiate or diminish its effects .

Mycophenolic Acid-d3, through its targeted inhibition of IMPDH, plays a crucial role in immunosuppressive therapy, offering a potent means to control immune responses in various clinical settings.

: DrugBank : Wikipedia : Clearsynth

Safety and Hazards

Mycophenolic acid D3 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and chemical impermeable gloves should be worn . It is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There is ongoing research to explore the association between exposure levels of Mycophenolic acid D3 and 25-hydroxyvitamin D [25 (OH)D] levels in children with Systemic Lupus Erythematosus . This could potentially serve as an indicator to optimize the exposure level of Mycophenolic acid D3 during treatment .

properties

IUPAC Name

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-HZIIEIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?

A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []

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